1,4-Bis(iodomethyl)cubane

Description

Historical Context of Cubane (B1203433) Synthesis and Early Research

The story of cubane (C₈H₈) is a landmark in synthetic organic chemistry. acs.orgwikipedia.org First synthesized in 1964 by Philip Eaton and Thomas Cole at the University of Chicago, its creation was a monumental achievement. acs.orgwikipedia.org Prior to their work, the synthesis of such a molecule was widely considered impossible due to the immense strain predicted from its 90° carbon-carbon bond angles, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. acs.orgwikipedia.org Eaton's successful synthesis, a multi-step process, not only proved the existence of this Platonic hydrocarbon but also opened a new chapter in the study of strained organic molecules. petrolpark.co.ukslideshare.net Early research on cubane was driven by a desire to understand the fundamental principles of chemical bonding and molecular strain. ontosight.ai The molecule's high symmetry and unprecedented structure made it an ideal candidate for both theoretical and experimental investigations. ontosight.ai

The initial synthesis of the cubane skeleton by Eaton and Cole involved a now-famous pathway starting from 2-bromocyclopentadienone. petrolpark.co.uk This route included key steps such as a spontaneous Diels-Alder dimerization and a photochemical [2+2] cycloaddition to construct the cage-like framework. petrolpark.co.uk The final steps to achieve the parent, unsubstituted cubane were detailed in a subsequent publication. petrolpark.co.uk This foundational work laid the groundwork for all future explorations into cubane chemistry, including the synthesis and study of its various derivatives.

Unique Structural Attributes and Strain Energy of the Cubane Scaffold

The cubane molecule is defined by its eight carbon atoms arranged at the vertices of a cube, with each carbon bonded to one hydrogen atom. wikipedia.org This cubic geometry forces the C-C-C bond angles to be a rigid 90°, a stark contrast to the typical tetrahedral angle of approximately 109.5° found in most saturated organic compounds. wikipedia.orgresearchgate.net This deviation from the ideal geometry results in significant angle strain, a major contributor to the molecule's extraordinarily high strain energy. ontosight.ailibretexts.org

The strain energy of cubane has been a subject of considerable study, with reported values in the range of 161.5 to 169.1 kcal/mol (approximately 670 kJ/mol). researchgate.netresearchgate.net This immense stored energy makes cubane a high-energy density material. ontosight.ai Despite this high level of strain, cubane is kinetically stable, meaning it does not readily decompose. wikipedia.org This stability is attributed to the absence of low-energy pathways for decomposition. wikipedia.org

The unique structure of cubane also imparts other interesting properties. It is a highly symmetric molecule, belonging to the octahedral symmetry group. wikipedia.org The C-H bonds in cubane are notable for being among the strongest sp³ C-H bonds in organic chemistry, comparable to that of methane. researchgate.net The solid state of cubane also exhibits unusual properties, including a high melting point for a hydrocarbon of its size and a distinct phase transition at higher temperatures. aps.orgaps.org

Table 1: Physicochemical Properties of Cubane

| Property | Value |

| Molecular Formula | C₈H₈ |

| Molar Mass | 104.15 g/mol |

| Appearance | Transparent crystalline solid |

| Density | 1.29 g/cm³ |

| Melting Point | 133.5 °C (272.3 °F; 406.6 K) |

| Boiling Point | 161.6 °C (322.9 °F; 434.8 K) |

| Strain Energy | ~166 kcal/mol (~695 kJ/mol) |

Note: Data sourced from various chemical databases and research articles.

Rationale for Research into 1,4-Disubstituted Cubanes, Specifically Iodomethyl Derivatives

Following the successful synthesis of the parent cubane, research efforts expanded to explore its derivatives. The functionalization of the cubane core allows for the tuning of its properties and opens up possibilities for a wide range of applications. researchgate.net The 1,4-disubstituted cubanes are of particular interest due to their linear and rigid geometry, which makes them attractive as molecular scaffolds or linkers in various fields. nih.govnih.gov The distance between the substituents at the 1 and 4 positions is well-defined, providing a precise and rigid building block for constructing larger molecular architectures. unibo.it

The introduction of functional groups at the 1 and 4 positions can significantly influence the electronic and physical properties of the cubane core. acs.org This has led to the exploration of 1,4-disubstituted cubanes in areas such as medicinal chemistry, where the cubane cage can act as a bioisostere for a benzene (B151609) ring, potentially improving the pharmacokinetic properties of a drug. sciencemadness.org Furthermore, the high energy content of the cubane scaffold has driven research into its derivatives as potential high-energy density materials. nih.govresearchgate.net

The focus on iodomethyl derivatives, such as 1,4-bis(iodomethyl)cubane, stems from the versatility of the iodomethyl group in organic synthesis. The carbon-iodine bond is relatively weak and susceptible to nucleophilic substitution and various cross-coupling reactions. This makes this compound a valuable intermediate for the synthesis of a wide array of other 1,4-disubstituted cubanes with different functional groups. The iodine atoms serve as excellent leaving groups, facilitating the introduction of new functionalities and the construction of more complex molecules built upon the rigid cubane framework. thieme-connect.com This synthetic utility is a key driver for the academic and research interest in this specific compound.

Structure

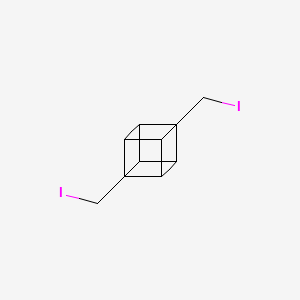

3D Structure

Properties

IUPAC Name |

1,4-bis(iodomethyl)cubane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10I2/c11-1-9-3-6-4(9)8-5(9)7(3)10(6,8)2-12/h3-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUXTGMLNXCLCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C12C3C4C1C5C2C3C45CI)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Functionalization and Derivatization Strategies of Iodinated Cubanes

Cross-Coupling Reactions Involving Carbon-Iodine Bonds on the Cubane (B1203433) Scaffold

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of 1,4-bis(iodomethyl)cubane, these reactions primarily target the reactive C-I bonds, allowing for the introduction of a wide range of substituents onto the cubane core.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for C-C bond formation. researchgate.net These reactions have been successfully applied to cubane systems, including those derived from this compound, to create novel materials and complex molecules.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.org While direct Sonogashira coupling on this compound is not extensively documented, related transformations on the cubane scaffold highlight its potential. For instance, 1,4-diethynylcubane has been shown to be surprisingly stable in the presence of palladium catalysts and can undergo Sonogashira coupling with iodobenzene (B50100). thieme-connect.com The reaction of 1-ethynyl-4-iodocubane with iodobenzene proceeds readily to give 1-iodo-4-(phenylethynyl)cubane in high yield. thieme-connect.com These examples underscore the feasibility of using Sonogashira coupling to functionalize iodinated cubane derivatives. The reaction is typically carried out under mild conditions, which is advantageous for preserving the strained cubane core. wikipedia.orgwashington.edu

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. tcichemicals.comfishersci.com It is a robust and versatile method for creating C-C bonds and has been applied to cubane derivatives. tcichemicals.com For example, a Suzuki-Miyaura C-C coupling reaction has been successfully performed on functionalized cis-[Pt(C,N)2] complexes bearing halide functionalities, demonstrating the utility of this reaction for modifying complex metal-organic frameworks that could incorporate cubane moieties. researchgate.net The reaction's tolerance to a wide range of functional groups and its relatively mild conditions make it a suitable choice for the derivatization of this compound. tcichemicals.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organohalide in the presence of a nickel or palladium catalyst. organic-chemistry.orgrsc.org It is a powerful tool for forming C-C bonds, including those involving sp3-hybridized carbon atoms. nih.gov While specific examples with this compound are scarce, the general applicability of the Negishi reaction to alkyl halides suggests its potential for functionalizing this substrate. organic-chemistry.org The reaction conditions are generally mild and tolerate a variety of functional groups. organic-chemistry.org

Stille Coupling: The Stille reaction pairs an organotin compound with an organohalide under palladium catalysis. Although not as commonly used as the Suzuki or Negishi couplings due to the toxicity of organotin reagents, it remains a valuable synthetic tool. There is limited specific information on the Stille coupling of this compound in the reviewed literature.

Table 1: Overview of Palladium-Catalyzed Coupling Reactions Relevant to Iodinated Cubanes

| Coupling Reaction | Reactants | Catalyst System | Key Features |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd complex (e.g., Pd(PPh3)4), Cu(I) salt | Mild reaction conditions, formation of C(sp)-C(sp2) bonds. wikipedia.orgmdpi.com |

| Suzuki-Miyaura | Organoboron Compound + Organohalide | Pd complex, Base | Tolerates a wide range of functional groups, mild conditions. tcichemicals.comnih.gov |

| Negishi | Organozinc Compound + Organohalide | Pd or Ni complex | High reactivity and functional group tolerance. organic-chemistry.orgnih.gov |

| Stille | Organotin Compound + Organohalide | Pd complex | Tolerant of many functional groups, but tin reagents are toxic. |

Copper-mediated coupling reactions offer an alternative to palladium-catalyzed methods for certain transformations.

Glaser Coupling: The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetrical diynes, typically using a copper(I) salt like CuCl or CuI as a catalyst and an oxidant. rsc.org While this reaction does not directly involve the C-I bonds of this compound, it is relevant to the synthesis of cubane-containing polymers and macrocycles. For instance, 1,4-diethynylcubane can undergo Glaser homocoupling to yield dimers and polymers. thieme-connect.com A modified Eglinton-Glaser coupling has been used for the macrocyclization of a 1,4-disubstituted cubane precursor in the synthesis of cyclooctatetraenophanes. researchgate.net

Table 2: Copper-Mediated Glaser Coupling

| Reaction | Reactants | Catalyst System | Product |

| Glaser Coupling | Terminal Alkynes | Cu(I) salt (e.g., CuCl, CuI), Oxidant | Symmetrical Diyne |

In recent years, iron-catalyzed cross-coupling reactions have emerged as a more economical and environmentally friendly alternative to palladium-catalyzed methods. beilstein-journals.org While specific examples of iron-catalyzed coupling with this compound are not detailed in the provided search results, the general trend towards using iron catalysts for C-C bond formation suggests this as a promising area for future research in cubane chemistry. Iron catalysts have been successfully employed in Sonogashira-type couplings of aryl iodides with terminal alkynes. beilstein-journals.org

Nucleophilic Substitution and Addition Reactions on Iodinated Cubanes

The iodomethyl groups of this compound are susceptible to nucleophilic substitution reactions, providing a direct route to introduce a variety of functional groups. The high p-character of the exocyclic C-C bonds of the cubane core influences the reactivity of the attached halomethyl groups.

Nucleophilic substitution on halomethyl-substituted cubanes can proceed, although the strained nature of the cubane cage can influence reaction pathways. researchgate.net For instance, the reaction of 1,3-diiodobicyclo[1.1.1]pentane, a related strained cage compound, with various nucleophiles like pyridine (B92270) proceeds to give the corresponding pyridinium (B92312) salt. acs.org This suggests that similar reactions could be applied to this compound to introduce nitrogen-containing heterocycles. The synthesis of 1,4-bis(chloromethyl)- and 1,4-bis(bromomethyl)cubanes has been reported, and these compounds can serve as precursors for nucleophilic substitution reactions. acs.org

Radical Chemistry and Single-Electron Transfer (SET) Reactions for Cubane Functionalization

Radical reactions and single-electron transfer (SET) processes offer unique pathways for the functionalization of the cubane scaffold, often complementing traditional ionic reaction mechanisms. sorbonne-universite.fr

The cubane radical is a potential key intermediate for direct functionalization on the skeleton. thieme-connect.com The high thermal stability of cubane is notable, but rearrangements can occur in the presence of transition metals. thieme-connect.com Single-electron transfer from metals like sodium can initiate radical formation in organic molecules. libretexts.org This principle can be applied to cubane derivatives. For example, a metallaphotoredox approach using a halogen abstraction-radical capture (HARC) mechanism has been successful for the N-alkylation of various substrates, including a cubane derivative, with alkyl bromides. nih.gov This highlights the potential for radical-based C-N bond formation involving haloalkylcubanes.

Electrochemical Functionalization of Cubane Systems

Electrochemical methods provide a powerful and often milder alternative to traditional chemical reagents for inducing chemical transformations. These methods can be particularly useful for functionalizing strained molecules like cubanes.

The first electrochemical functionalization of cubane was reported via an oxidative decarboxylative ether formation (Hofer-Moest reaction) in a flow reactor. researchgate.net This demonstrates the feasibility of using electrochemical methods to modify the cubane core. Furthermore, electrochemical methods have been used to initiate cyclization reactions of dienes via the generation of selenium or iodonium (B1229267) cations. beilstein-journals.org While not directly involving this compound, these examples showcase the potential of electrochemistry in the broader context of functionalizing complex organic molecules. The electrophilic-to-nucleophilic reactivity reversal of fullerenes and their derivatives caused by electrochemical reduction has opened new avenues in their chemistry, a concept that could potentially be explored for cubane systems. nih.gov

Stereochemical Control and Chirality Induction in Cubane Derivatives

The inherent high symmetry of the cubane cage presents a unique challenge and opportunity in the field of stereochemistry. For the cubane skeleton to become chiral, it typically requires the introduction of at least three different substituents at appropriate positions on the cage. acs.org Alternatively, chirality can be introduced through the transformation of the achiral cubane scaffold into an inherently chiral structure, such as a cuneane. researchgate.netkyoto-u.ac.jp This section explores the strategies for stereochemical control and the induction of chirality in cubane derivatives, with a conceptual focus on how these strategies could be applied to functionalized cubanes derived from this compound.

The journey into chiral cubanes often begins with the functionalization of readily available precursors like dimethyl cubane-1,4-dicarboxylate. thieme-connect.com While direct stereoselective reactions on this compound are not extensively documented, the principles established for other 1,4-disubstituted cubanes provide a clear framework for inducing chirality.

One of the primary strategies for introducing chirality is through the use of chiral auxiliaries. These are chiral molecules that can be temporarily attached to the cubane derivative, directing subsequent reactions to occur in a stereoselective manner. After the desired chiral product is formed, the auxiliary can be removed. For instance, a chiral amide can be formed from a cubane carboxylic acid, and subsequent ortho-selective deprotonation and electrophilic trapping can lead to the formation of 1,2,3-trisubstituted cubanes with high diastereoselectivity. acs.org This approach opens a pathway to enantio-enriched cubane derivatives.

Another significant strategy involves the catalytic asymmetric isomerization of achiral 1,4-disubstituted cubanes into chiral 2,6-disubstituted cuneanes. acs.orgresearchgate.netacs.org Cuneanes are valence isomers of cubanes and possess a C2 axis of symmetry, making them inherently chiral. This transformation is often catalyzed by transition metals such as silver(I) or palladium(II). acs.orgacs.org The use of chiral ligands in conjunction with these metal catalysts can lead to the formation of one enantiomer of the cuneane product in excess.

Recent research has demonstrated the asymmetric rearrangement of symmetrically substituted cubane 1,4-diesters to 2,6-disubstituted cuneanes with moderate enantioselectivities using palladium(II) and silver(I) catalysts. acs.orgkyoto-u.ac.jp This highlights the potential for creating chiral molecules from achiral cubane precursors. The regioselectivity of these rearrangements, leading to either 2,6- or 1,3-disubstituted cuneanes, is influenced by the electronic properties of the substituents on the cubane core. kyoto-u.ac.jp

While the direct application of these methods to this compound remains a developing area, the established principles provide a solid foundation for future research. The iodomethyl groups can be converted to a variety of other functionalities, which can then be subjected to these stereoselective transformations. For example, conversion of the iodomethyl groups to carboxylates or amides would provide access to the well-established pathways for chirality induction.

The following table summarizes the key strategies for inducing chirality in cubane derivatives, which could be conceptually applied to derivatives of this compound.

| Strategy | Description | Key Features | Potential Application to this compound Derivatives |

| Chiral Auxiliary Control | Temporary attachment of a chiral molecule to direct stereoselective reactions. | High diastereoselectivity; auxiliary is removable. | Conversion of iodomethyl groups to amides, followed by reaction with a chiral auxiliary. |

| Asymmetric Isomerization | Catalytic rearrangement of achiral cubanes to chiral cuneanes using chiral catalysts. | Direct route to inherently chiral skeletons; enantioselectivity depends on the catalyst. | Conversion of iodomethyl groups to esters, followed by asymmetric isomerization. |

The exploration of stereochemical control and chirality induction in cubane derivatives is a burgeoning field with significant potential for the creation of novel, three-dimensional chiral molecules for applications in medicinal chemistry and materials science. researchgate.netkyoto-u.ac.jp The functional handles of this compound offer a versatile platform for accessing a wide range of derivatives that can be subjected to these advanced stereoselective strategies.

Theoretical and Computational Studies on Iodinated Cubane Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, including Density Functional Theory (DFT), ab initio, and semi-empirical methods, are fundamental tools for investigating the properties of cubane (B1203433) derivatives. evitachem.com For molecules like 1,4-Bis(iodomethyl)cubane, these calculations provide insights into their geometric and electronic structures.

DFT methods, such as B3LYP, are often employed to optimize the geometries and compute the energetic properties of substituted cubanes. Ab initio methods, while computationally more intensive, offer a high level of theory for accurate predictions of molecular properties. evitachem.com These computational approaches are crucial for understanding the behavior of complex molecules where experimental data may be limited.

Analysis of Electronic Structure

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in determining its reactivity and electronic properties. The HOMO-LUMO gap is an indicator of the kinetic stability of a compound.

In substituted cubanes, the nature and position of the substituents significantly influence the HOMO and LUMO energy levels. For this compound, the electron-withdrawing nature of the iodine atoms is expected to influence the electronic landscape of the cubane core. Theoretical calculations on related substituted cubanes have shown that the HOMO-LUMO gap can be tuned by the choice of functional groups. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.

Table 1: Representative Calculated HOMO-LUMO Gaps for Substituted Cubanes

| Compound | Method | HOMO (eV) | LUMO (eV) | Gap (eV) |

| Cubane | DFT | - | - | >5 |

| 1,4-Dinitrocubane | B3LYP/6-311++G(d,p) | -7.98 | -3.12 | 4.86 |

| 1,4-Diethynylcubane | B3LYP/6-311++G(d,p) | -6.54 | -0.87 | 5.67 |

Energetic Profile and Thermochemical Properties

The high strain energy of the cubane cage is a defining characteristic. evitachem.com Computational studies are essential for determining the thermochemical properties of its derivatives, such as the enthalpy of formation. Isodesmic reactions, a computational strategy, are often used to calculate the strain energies of these molecules with a high degree of accuracy. evitachem.com

The gas-phase enthalpy of formation for the parent cubane molecule has been calculated to be approximately 603.4 ± 4 kJ mol⁻¹. evitachem.com The introduction of substituents, such as the iodomethyl groups in this compound, will alter this value. The thermochemical properties of various iodinated cubane derivatives have been a subject of interest, as these compounds are precursors to high-energy materials.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving cubane derivatives. For instance, the rearrangement of cubanes to cuneanes, often catalyzed by silver(I) salts, has been studied using DFT calculations to understand the reaction pathways and the influence of substituents on the regioselectivity of the products.

While specific studies on the reaction mechanisms of this compound are not widely documented, it is known that cubanes with bromomethyl groups can undergo rearrangement to form homocubane derivatives. This suggests that the iodomethyl groups in this compound could also facilitate unique reaction pathways, a hypothesis that could be explored through computational modeling of transition states and reaction coordinates.

Charge Density and Bond Analysis in Halogenated Cubanes

Analysis of the electron charge density provides deep insights into the nature of chemical bonds. In halogenated cubanes, a topic of significant interest is the observation of unusually short carbon-halogen bonds. This phenomenon has been attributed to factors such as the high s-character of the carbon's bonding orbital in the strained cubane cage and Coulombic interactions.

Table 2: Bond Characteristics in Halogenated Cubanes

| Bond | Compound | Bond Length (Å) | Bond Critical Point Density (e/ų) |

| C-Cl | Hexafluorodichlorocubane | Shorter than average | - |

| C-Br | Hexafluorodibromocubane | Shorter than average | - |

| C-I | Hexafluorodiiodocubane | Exceptionally short | - |

This table highlights the trend of shortened carbon-halogen bonds in fluorinated cubanes, a principle that is relevant to understanding the bonding in other halogenated cubanes. Specific data for this compound is not available.

Molecular Dynamics Simulations of Decomposition Pathways

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including their decomposition pathways under various conditions. For energetic materials based on cubane derivatives, understanding the thermal decomposition is crucial.

MD simulations can model the initial steps of decomposition, which often involve the homolysis of a C-C or C-substituent bond. In the case of this compound, the C-I bond would be a likely candidate for initial cleavage due to its lower bond energy compared to the C-C bonds of the cubane cage. Simulations can track the evolution of fragments and intermediates, providing a detailed picture of the decomposition mechanism at the atomic level.

Applications of Cubane Scaffolds in Advanced Materials and Molecular Design

Design Principles for Rigid Molecular Scaffolds

The cubane (B1203433) cage is an exemplary rigid molecular scaffold due to its well-defined geometry and predictable spatial arrangement of substituents. ic.ac.uk Unlike flexible aliphatic chains or even somewhat flexible aromatic rings, the cubane framework locks substituents into precise, fixed orientations. ic.ac.uk This rigidity is crucial in molecular design for applications ranging from pharmaceuticals to nanoarchitecture, where the exact distance and angle between functional groups determine a molecule's function. ic.ac.ukbris.ac.uk

Key properties that make cubane an ideal rigid scaffold include:

High Strain Energy : The cubane molecule possesses a very high heat of formation and a strain energy of approximately 166 kcal/mol, making it a thermodynamic powerhouse yet kinetically stable, with decomposition only occurring above 220°C. scitoys.comic.ac.uk This stored energy is a key feature in the design of energetic materials. wikipedia.org

Exceptional Density : With a density of 1.29 g/cm³, cubane is one of the densest known hydrocarbons. wikipedia.orgresearchgate.netic.ac.uk This property is highly advantageous in creating high-density materials, particularly for energy storage and explosives. wikipedia.orgbris.ac.uk

Defined Geometry : The cubic structure provides a non-aromatic, three-dimensional spacer with fixed distances between its corners. ic.ac.ukresearchgate.net For instance, the distance across the cube's diagonal is very similar to the para-positions of a benzene (B151609) ring, allowing cubane to act as a 3D bioisostere for aromatic systems in drug design. ic.ac.ukprinceton.edu

Kinetic Stability : Despite its high strain, the cubane cage lacks low-energy decomposition pathways, making it remarkably stable under normal conditions. wikipedia.orgic.ac.uk

These principles guide the use of cubane derivatives in creating highly ordered materials. By functionalizing the cubane core, as with the iodomethyl groups in 1,4-Bis(iodomethyl)cubane, the scaffold can be integrated into larger systems, imparting its inherent rigidity and density to the final material.

Physical Properties of Cubane

| Property | Value |

|---|---|

| Chemical Formula | C₈H₈ |

| Molar Mass | 104.15 g/mol |

| Appearance | Transparent crystalline solid |

| Density | 1.29 g/cm³ wikipedia.org |

| Melting Point | 130 - 131 °C ic.ac.uk |

| Decomposition Temperature | > 220 °C ic.ac.uk |

| Strain Energy | 166 kcal/mol ic.ac.uk |

| Heat of Formation | +144 kcal/mol ic.ac.uk |

Cubane Derivatives as Building Blocks for Organic Materials

The ability to functionalize the cubane skeleton makes it a versatile building block for a new generation of organic materials. The 1,4-disubstituted pattern is particularly useful for creating linear polymers and materials where vectoral properties are important. Compounds like this compound are designed as precursors, with the C-I bonds providing reactive sites for nucleophilic substitution, enabling the connection of cubane units into larger assemblies.

Cubane derivatives have been successfully incorporated into polymers, either as a pendant group or as part of the polymer backbone. ic.ac.ukacs.org The goal is often to create materials that combine the rigidity and stability of the cubane unit with the processability of a polymer. acs.org For example, cubane-containing polyamides have been prepared by polymerizing cubane-1,4-dicarboxylic acid (CDA) or 1,4-diaminocubane (DAC) with various diamines or diacyl chlorides, respectively. researchgate.net These polymers were found to have molecular weights ranging from 12,500 to 17,500 g/mol . researchgate.net

Another approach involves the acyclic diene metathesis (ADMET) polymerization of 1,4-bis(homoallyl)cubane to create an unsaturated polymer with cubane moieties in the backbone. acs.org This method introduces flexible unsaturated chains between the rigid cubyl units, yielding a more processable material. acs.org The resulting homopolymer exhibited a significant exothermic decomposition between 180 and 260°C, corresponding to the release of strain energy from the cubane units. acs.org While specific polymers based on this compound are not widely documented, its structure is ideally suited for forming linking groups through reactions like esterification or amidation after conversion of the iodomethyl groups to other functionalities, or through direct coupling reactions.

There is theoretical and practical interest in using cubane derivatives as the basis for a class of intrinsically small-gap polymers. ic.ac.uk Such polymers could exhibit good electrical conductivity without doping. ic.ac.uk Computational studies on oligomers of a fully conjugated, unsaturated cubane derivative (where all hydrogens are removed) suggest that these structures could be used to design polymers with very small energy gaps. ic.ac.uk The unique electronic structure of the cubane cage, with its high p-character C-C bonds, can influence the electronic properties of an attached conjugated system. ic.ac.uk By linking cubane units with conjugated spacers, it may be possible to create materials where the electronic communication between units leads to desirable photoelectric properties. ic.ac.uk

The highly symmetric and three-dimensional nature of the cubane scaffold makes it an attractive candidate for the development of nonlinear optical (NLO) materials. ic.ac.uk NLO properties are critical for applications in optoelectronics and photonics. Computational studies have investigated the NLO responses of cubane derivatives, particularly 1,3,5,7-tetra-substituted systems containing Group 15 atoms (N, As, Sb, Bi). rsc.org These studies showed that the quadratic hyperpolarizabilities (a measure of NLO activity) are highly dependent on the heteroatom, with bismuth-containing derivatives showing a large enhancement. rsc.org The rigid cubane framework allows for the precise spatial arrangement of donor and acceptor groups, a key design principle for creating molecules with large NLO responses. nih.gov This makes cubane a promising platform for developing novel materials with significant nonlinear optical and photoelectric properties. ic.ac.uk

Strategies for Energetic Material Development based on Cubane Derivatives

The inherent properties of the cubane molecule—its high density, significant positive heat of formation due to ring strain, and kinetic stability—make it an ideal scaffold for designing advanced energetic materials. wikipedia.orgdtic.mil The energy released upon the decomposition of the cubane cage into gaseous products like CO₂ and N₂ is substantially increased by this stored strain energy. scitoys.comillinois.edu

The primary strategy for developing energetic materials from cubane involves attaching explosophoric functional groups, most notably nitro (–NO₂) groups, to the carbon skeleton. ic.ac.uk The goal is to maximize the density and the oxygen balance of the molecule. A positive oxygen balance means the molecule contains enough oxygen to fully oxidize its carbon and hydrogen atoms, leading to a more efficient and powerful explosion. illinois.eduscribd.com

The synthesis of polynitrocubanes has been a major focus of research. illinois.edu While simple nitrocubanes can be made through the oxidation of corresponding amines, the synthesis of more highly nitrated derivatives is complex due to the electronic destabilization of adjacent nitro groups. acs.org Despite these challenges, several key energetic cubane derivatives have been synthesized and characterized:

1,3,5,7-Tetranitrocubane (TNC) : This was one of the first polynitrocubanes synthesized and was found to be a dense, shock-insensitive, and powerful explosive. ic.ac.ukacs.org Its synthesis required novel methods to place nitro groups on non-adjacent carbons. ic.ac.uk

Heptanitrocubane (HpNC) : With seven nitro groups, HpNC has a very high density and is considered a more powerful, shock-insensitive explosive than many in current use. ic.ac.ukwikipedia.org Synthesized HpNC has a higher crystal density than synthesized octanitrocubane due to more efficient molecular packing. ic.ac.ukwikipedia.org

Octanitrocubane (ONC) : First synthesized in 1999, ONC is the ultimate target in this class, having a nitro group on every carbon. wikipedia.org It has a perfect oxygen balance, meaning its decomposition products are solely CO₂ and N₂. illinois.eduwikipedia.org This results in a smokeless explosion, a desirable property for military applications. scitoys.com It is predicted to be 20-25% more powerful than HMX, a current high-performance explosive. wikipedia.org However, its synthesis is exceedingly difficult and expensive, limiting its practical use. illinois.eduwikipedia.org

The design of these materials focuses on balancing explosive power with stability. Both Heptanitrocubane and Octanitrocubane are remarkably stable, with decomposition points well above 200°C, and are not detonated by hammer blows. ic.ac.uk

Properties of Energetic Cubane Derivatives

| Compound | Molecular Formula | Density (g/cm³) | Decomposition Temp. (°C) | Oxygen Balance (%) |

|---|---|---|---|---|

| 1,3,5,7-Tetranitrocubane (TNC) | C₈H₄N₄O₈ | 1.814 illinois.edu | >200 acs.org | -22.5 illinois.edu |

| Heptanitrocubane (HpNC) | C₈H(NO₂)₇ | 2.028 illinois.eduic.ac.uk | >200 illinois.eduic.ac.uk | -5.9 illinois.edu |

| Octanitrocubane (ONC) | C₈(NO₂)₈ | 1.979 ic.ac.ukwikipedia.org | >200 (sublimes) ic.ac.ukwikipedia.org | 0.0 illinois.eduwikipedia.org |

Evaluation of Ballistic and Detonation Properties via Computational Models

Computational models are crucial for predicting the energetic properties of novel compounds, saving significant resources by prioritizing synthetic efforts. Key factors in determining the efficacy of an explosive include its density, heat of formation, detonation velocity (D), and detonation pressure (P). For cubane derivatives, the high density and significant strain energy of the cubic framework make them attractive candidates for high-energy-density materials.

Computational evaluations of various energetic compounds are often performed using density functional theory (DFT) and empirical methods like the Kamlet-Jacobs (K-J) equations to estimate detonation properties. Studies on nitroso-substituted cubanes have also been conducted, with octanitrosocubane showing promising detonation parameters (D = 9.03 km/s, P = 36.96 GPa) that are better than those of RDX. The general principle is that incorporating explosophoric groups (like -NO₂, -ONO₂, or -N₃) onto the dense cubane skeleton enhances explosive properties. While iodine is a heavy atom that would increase the density of this compound, its contribution to the energetic performance (detonation velocity and pressure) would require specific computational analysis.

Table 1: Comparison of Predicted Detonation Properties of Selected Energetic Compounds

| Compound | Predicted Density (g/cm³) | Predicted Detonation Velocity (km/s) | Predicted Detonation Pressure (GPa) |

|---|---|---|---|

| RDX | 1.82 | 8.70 | 34.00 |

| HMX | 1.91 | 9.10 | 39.30 |

| CL-20 | 2.04 | 9.40 | 42.00 |

| Octanitrocubane (ONC) | ~2.1 | >10.0 | ~48.9 |

| Octanitrosocubane | Not Specified | 9.03 | 36.96 |

Data for RDX, HMX, and CL-20 are established experimental values. ONC and Octanitrosocubane values are from computational studies.

Cubane as a Benzene Isostere and its Role in Rational Molecular Design

The replacement of benzene rings with non-aromatic surrogates, known as bioisosteres, is a powerful strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates. The cubane cage is considered an ideal bioisostere for a para-substituted benzene ring because it provides a nearly perfect geometric match in terms of the size and the orientation of substituents. This substitution can enhance properties like metabolic stability and solubility by increasing the sp³-character of the molecule.

Table 2: Geometric Comparison of Benzene and Cubane Scaffolds

| Feature | p-Disubstituted Benzene | 1,4-Disubstituted Cubane |

|---|---|---|

| Distance between substituents | ~4.7 Å | ~4.6 Å |

| Exit vector angle | 180° | 180° |

| Overall character | Aromatic, planar | Saturated, 3D |

This table illustrates the geometric similarity that makes the 1,4-disubstituted cubane scaffold an excellent isostere for a para-substituted benzene ring.

Conformational Restriction and 3D Structure in Molecular Design

A key advantage of using the cubane scaffold in molecular design is its rigid, cage-like structure. Unlike flexible alkyl chains or even conformationally mobile rings like cyclohexane, the cubane nucleus is conformationally locked. This rigidity ensures that the substituents, such as the iodomethyl groups in this compound, are held in a fixed spatial arrangement relative to each other.

This conformational restriction is highly valuable in drug design and materials science. By eliminating conformational ambiguity, the cubane scaffold allows for a more precise presentation of functional groups to a biological target (like a protein receptor) or for the construction of highly ordered materials. The introduction of this three-dimensional, C(sp³)-rich motif can lead to improved binding affinity and selectivity in bioactive compounds. The defined geometry of cubanes also makes them attractive as building blocks for nanoarchitectures and liquid crystals.

Chirality in Cubane and Cuneane Scaffolds for Asymmetric Applications

Chirality is a fundamental concept in molecular design, particularly for pharmaceuticals, where enantiomers can have vastly different biological activities. The high symmetry of the parent cubane molecule means that introducing substituents is necessary to induce chirality. A monosubstituted or a 1,4-disubstituted cubane, such as this compound, is achiral due to the presence of multiple symmetry elements.

Chirality in the cubane skeleton arises when three or more different substituents are introduced in specific patterns, such as 1,2,3- or 1,3,5-trisubstitution. The arrangement of these substituents can create a chiral molecule, opening avenues for the development of enantiomerically pure cubanes for use as chiral ligands or pharmacophores. While this compound itself is not chiral, it serves as a precursor for more complex, potentially chiral derivatives.

Furthermore, the structural isomer of cubane, cuneane, can exhibit chirality with fewer substituents. The metal-catalyzed isomerization of achiral 1,4-disubstituted cubanes can lead to the formation of chiral 2,6-disubstituted cuneanes, providing a pathway to "chiral" benzene bioisosteres from achiral precursors.

Supramolecular Assembly and Host-Guest Chemistry with Cubane Moieties

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The unique shape and electronic properties of the cubane scaffold make it an interesting component for supramolecular assembly and host-guest chemistry.

While specific studies detailing the supramolecular behavior of this compound were not found, research on other 1,4-disubstituted cubanes demonstrates their potential. The lipophilic cubane cage can act as a guest, fitting into the nonpolar cavities of host molecules like cucurbit[n]urils. For example, a dicationic guest derived from a 1,4-disubstituted cubane was shown to form highly stable 1:1 inclusion complexes with cucurbituril (B1219460) and cucurbituril. The transfer of the cubane skeleton from a polar aqueous environment into the host's cavity is a thermodynamically favorable process that drives strong binding.

The acidic nature of cubane's C-H bonds can also lead to the formation of unusual C-H···O hydrogen bonds, which can direct the self-assembly of cubane derivatives in the solid state. These interactions, combined with the rigid geometry of the scaffold, allow for the rational design of ordered crystalline materials and cocrystals, such as those formed between fullerenes and cubane.

Advanced Spectroscopic and Structural Characterization Techniques

Single-Crystal X-ray Diffraction for Definitive Structure Elucidation

The study revealed that the crystal is monoclinic and belongs to the space group P2₁/n. The molecules are located at crystallographic inversion centers, which dictates a perfectly centrosymmetric molecular structure in the solid state. The cubane (B1203433) cage itself is slightly distorted from perfect cubic symmetry, with the carbon-carbon bond lengths varying depending on their proximity to the substituents.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.878(1) |

| b (Å) | 6.960(7) |

| c (Å) | 8.793(2) |

| β (°) | 113.08(2) |

| Volume (ų) | 387.7(2) |

| Z (molecules per unit cell) | 2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of nuclei such as ¹H and ¹³C. For a highly symmetric molecule like 1,4-bis(iodomethyl)cubane, NMR provides critical information for structural confirmation.

Due to the molecule's high symmetry (D₂h point group), a simplified NMR spectrum is expected. There are two distinct types of carbon atoms: the two iodomethyl (-CH₂I) carbons and the six methine (CH) carbons of the cubane cage. Consequently, the proton-decoupled ¹³C NMR spectrum is predicted to show only two signals.

The ¹H NMR spectrum is also simplified by the molecular symmetry. The six methine protons on the cubane cage are chemically equivalent, as are the four protons of the two iodomethyl groups. This would be expected to result in two distinct signals in the ¹H NMR spectrum. Studies on partially oriented 1,4-dihalocubanes have shown that while the proton framework of 1,4-dibromocubane is distorted from an ideal cube, the framework for 1,4-diiodocubane (B12515461) is not, likely due to lower strain energy in the latter.

While specific, experimentally determined chemical shift values for this compound are not widely reported, typical shifts for related structures can be used for prediction.

| Nucleus | Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | Cubane cage (CH) | ~4.0 - 4.5 | Singlet or complex multiplet | All six protons are chemically equivalent. |

| ¹H | Methylene (-CH₂I) | ~3.0 - 3.5 | Singlet | All four protons are chemically equivalent. |

| ¹³C | Cubane cage (CH) | ~45 - 55 | - | Proton-decoupled. |

| ¹³C | Methylene (-CH₂I) | ~5 - 15 | - | The "heavy atom effect" of iodine causes a significant upfield shift. |

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is indispensable for confirming the molecular weight and elemental composition of a compound.

For this compound (C₁₀H₁₀I₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula.

The fragmentation pattern in electron ionization (EI) mass spectrometry can provide further structural information. Due to the weak C-I bond, a prominent fragmentation pathway would likely involve the loss of an iodine atom or an iodomethyl radical.

Expected Fragmentation Pathways:

Loss of an Iodine atom: [C₁₀H₁₀I₂]⁺ → [C₁₀H₁₀I]⁺ + I•

Loss of an Iodomethyl radical: [C₁₀H₁₀I₂]⁺ → [C₉H₇I]⁺ + •CH₂I

Cleavage of the cubane cage: The strained cage structure may also lead to complex fragmentation patterns upon ionization.

Iodine is monoisotopic (¹²⁷I), so the characteristic isotopic patterns seen with chlorine or bromine would be absent, simplifying the interpretation of the mass spectrum.

| Ion | Formula | Predicted m/z | Notes |

|---|---|---|---|

| Molecular Ion [M]⁺• | [C₁₀H₁₀I₂]⁺• | 383.89 | Calculated for ¹²C, ¹H, and ¹²⁷I. |

| [M-I]⁺ | [C₁₀H₁₀I]⁺ | 256.99 | Loss of one iodine atom. |

| [M-CH₂I]⁺ | [C₉H₇I]⁺ | 241.96 | Loss of an iodomethyl radical. |

| [I]⁺ | [I]⁺ | 126.90 | Iodine cation. |

Vibrational Spectroscopy (IR) for Functional Group Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound would be characterized by vibrations of the cubane core and the iodomethyl substituents. The highly symmetric and strained cubane cage gives rise to a relatively simple IR spectrum for the parent molecule, with notable absorptions around 3000, 1231, and 851 cm⁻¹. For the substituted derivative, additional vibrational modes are expected.

A key feature would

Future Research Directions

Development of Novel Synthetic Routes to Complex Iodinated Cubanes

The advancement of cubane (B1203433) chemistry is intrinsically linked to the availability of efficient and versatile synthetic methodologies. While the synthesis of the cubane core has been refined over the years, the preparation of intricately functionalized derivatives, particularly complex iodinated structures, presents ongoing challenges. Future research should prioritize the development of novel synthetic routes that offer greater control over substitution patterns and introduce a wider range of functionalities.

A promising avenue lies in the late-stage functionalization of pre-assembled cubane cores. Recent progress in C-H activation and functionalization on cubane scaffolds could be extended to introduce iodine or iodomethyl groups at various positions. researchgate.net The development of programmable synthetic strategies, perhaps guided by computational predictions, would enable the regioselective synthesis of multi-iodinated cubanes, moving beyond the common 1,4-disubstitution pattern to access novel 1,2,3- and 1,3,5-trisubstituted chiral derivatives. researchgate.net

Furthermore, exploring alternative precursors to 1,4-Bis(iodomethyl)cubane is crucial. While a plausible route involves the conversion of 1,4-bis(hydroxymethyl)cubane, which can be prepared by the reduction of cubane-1,4-dicarboxylic acid or its dimethyl ester, direct and efficient methods for this transformation need to be established and optimized. researchgate.net Investigating milder and more functional-group-tolerant iodination methods will be key to accessing a broader range of complex iodinated cubane building blocks.

Table 1: Potential Precursors for this compound Synthesis

| Precursor Compound | Synthetic Transformation | Key Considerations |

| 1,4-Bis(hydroxymethyl)cubane | Iodination (e.g., Appel reaction, PPh₃/I₂) | Mild reaction conditions to preserve the cubane cage. |

| Cubane-1,4-dicarboxylic acid | Reduction followed by iodination | Multi-step process requiring optimization of each step. |

| 1,4-Diiodocubane (B12515461) | Radical iodomethylation | Control of selectivity and prevention of side reactions. |

Exploration of Underexplored Reactivity and Mechanistic Pathways

The reactivity of the C-I bond in this compound offers a rich landscape for synthetic exploration. While the utility of iodinated cubanes in metal-halogen exchange reactions is recognized, a deeper understanding of the mechanistic nuances and the exploration of less conventional transformations are warranted.

One area of significant potential is the investigation of radical reactions involving the iodomethyl groups. The generation of cubyl-1,4-dimethylene diradicals could open doors to novel polymerization reactions, leading to the formation of unique cubane-containing polymers with rigid structures and potentially interesting electronic properties. Mechanistic studies, combining experimental techniques with computational modeling, will be essential to understand the behavior of these highly reactive intermediates and to control their subsequent transformations.

Furthermore, the strained cubane cage can participate in fascinating rearrangement reactions. For instance, the silver(I)-catalyzed rearrangement of 1,4-disubstituted cubanes to cuneanes has been reported. nih.gov Investigating whether this compound undergoes similar skeletal rearrangements under various catalytic conditions could lead to the discovery of novel strained cage systems with unique properties. A thorough mechanistic investigation of such transformations would provide valuable insights into the fundamental reactivity of the cubane framework.

Advanced Computational Modeling for Predictive Design

Computational chemistry has emerged as a powerful tool for understanding and predicting the properties and reactivity of molecules. For complex systems like cubanes, in silico studies can provide invaluable guidance for synthetic efforts and the design of new materials. Future research should leverage advanced computational modeling to accelerate the exploration of iodinated cubanes.

Density functional theory (DFT) and other high-level quantum chemical methods can be employed to predict the geometric and electronic properties of this compound and its derivatives. researchgate.net These calculations can elucidate the nature of the C-I bond, predict reaction pathways and transition states for various transformations, and rationalize experimentally observed reactivity. For example, computational studies can help in understanding the factors that govern the regioselectivity of further functionalization on the cubane core.

Moreover, computational modeling can be instrumental in the predictive design of materials with tailored properties. By simulating the assembly of this compound into larger structures, such as polymers or metal-organic frameworks (MOFs), it is possible to predict their electronic band structures, mechanical properties, and guest-binding capabilities. This predictive power can guide synthetic chemists in targeting materials with specific functionalities for applications in electronics, gas storage, and catalysis.

Expanding Applications in Tailored Materials Science

The rigid, well-defined structure of the cubane unit makes it an exceptional building block for the construction of novel materials with precisely controlled architectures. This compound, with its two reactive sites, is particularly well-suited for the synthesis of linear polymers and extended networks.

A key future direction is the development of cubane-based polymers. The polymerization of this compound, either through coupling reactions or by leveraging the reactivity of the iodomethyl groups, could lead to the formation of rigid-rod polymers with exceptional thermal stability and unique electronic properties. These materials could find applications in high-performance plastics, advanced coatings, and as components in electronic devices. The synthesis of the smallest carbon nanothreads from cubane precursors highlights the potential for creating highly ordered, one-dimensional materials.

Furthermore, the use of this compound as a linker in the construction of MOFs and covalent organic frameworks (COFs) is a promising area of research. The defined geometry of the cubane unit would enforce a high degree of order in the resulting frameworks, leading to materials with predictable pore sizes and functionalities. Such materials could be designed for applications in gas separation, catalysis, and sensing.

Investigation of Chiral Cubane Derivatives in Asymmetric Synthesis

The introduction of chirality into the cubane scaffold opens up exciting possibilities for its use in asymmetric synthesis and catalysis. While cubane itself is achiral, appropriate substitution can lead to chiral derivatives. The development of methods to synthesize enantiomerically pure cubane derivatives is a critical step towards realizing their potential in this area.

Future research should focus on the synthesis of chiral ligands based on the cubane framework. The rigidity of the cubane cage could provide a well-defined chiral environment for metal catalysts, leading to high levels of enantioselectivity in a variety of asymmetric transformations. For example, chiral cubane-based Schiff base ligands have been evaluated in asymmetric catalysis, and further exploration of different ligand designs is warranted.

The investigation of this compound as a scaffold for the construction of chiral catalysts is a particularly intriguing avenue. The two iodomethyl groups can be functionalized with chiral auxiliaries or catalytic moieties, leading to bidentate ligands with unique steric and electronic properties. The application of these novel chiral cubane-based catalysts in reactions such as asymmetric hydrogenation, cyclopropanation, and Michael additions could lead to significant advances in the field of asymmetric synthesis.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,4-Bis(iodomethyl)cubane, and how are intermediates stabilized?

- Methodology : The compound is synthesized via metathesis from its dibromo analogue, 1,4-bis(bromomethyl)cubane, using iodide salts (e.g., NaI or KI) in polar aprotic solvents like acetone or DMF. Stabilization of reactive intermediates (e.g., cubane diradicals) requires inert atmospheres (N₂/Ar) and low temperatures (−20°C to 0°C) to prevent cage decomposition. Post-synthesis purification involves recrystallization from ethanol/water mixtures to remove excess salts .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm iodomethyl substitution patterns. The cubane core exhibits distinct upfield shifts (¹H: δ 3.5–4.0 ppm; ¹³C: δ 40–50 ppm) due to strain-induced deshielding .

- X-ray diffraction : Single-crystal X-ray analysis (e.g., Bruker APEXII CCD) with refinement (SHELXL97) resolves the cubane geometry. Key parameters: monoclinic P21/c space group, a = 9.0978 Å, b = 4.5982 Å, c = 11.2793 Å, β = 99.808° .

Q. How can researchers handle the hygroscopic nature of cubane derivatives during experiments?

- Methodology : Store this compound in vacuum-sealed desiccators with P₂O₅. For reactions, use rigorously dried solvents (e.g., THF distilled over Na/benzophenone) and Schlenk-line techniques to minimize moisture ingress. Monitor humidity via in-situ IR spectroscopy (O–H stretches at 3400–3650 cm⁻¹) .

Advanced Research Questions

Q. How do weak intermolecular interactions (C–H⋯I, I⋯I) influence the crystal packing of this compound?

- Methodology : Analyze X-ray data (R₁ = 0.013, wR₂ = 0.033) to identify C–H⋯I hydrogen bonds (2.8–3.2 Å) and Type II I⋯I halogen bonds (3.8433 Å). These interactions form undulating sheets in the (101) plane, stabilizing the lattice. Use Mercury software to visualize packing motifs and quantify interaction energies (DFT calculations at B3LYP/6-311++G** level) .

Q. What strategies address scalability challenges in cubane synthesis, particularly the [2+2] cycloaddition step?

- Methodology : Optimize photochemical [2+2] cycloaddition of dibromo-dione precursors using UV lamps (λ = 254 nm) with photosensitizers (e.g., benzophenone) to enhance quantum yield. Scale reactions via flow chemistry (residence time: 30–60 s) to improve heat dissipation and minimize side products. Yields >60% are achievable at decagram scales .

Q. How can this compound be utilized in living radical polymerization (LRP) processes?

- Methodology : Employ the compound as a difunctional initiator in atom transfer radical polymerization (ATRP). Key steps:

- Activate with Cu(I)/PMDETA catalyst in toluene at 80°C.

- Monitor molecular weight distribution via GPC (Đ = 1.1–1.3).

- The cubane core enhances thermal stability of resulting polymers (TGA: decomposition >300°C) .

Q. What statistical methods validate crystallographic data discrepancies in cubane derivatives?

- Methodology : Apply Hamilton’s R-factor ratio test to assess model fit. For high-resolution data (θmax > 25°), use Δ/σ thresholds <0.001 and residual density maps (Δρmax < 0.5 e Å⁻³) to validate atomic positions. Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to detect outliers in bond lengths/angles .

Q. Can computational models predict the reactivity of this compound in click chemistry applications?

- Methodology : Perform DFT calculations (Gaussian 16, M06-2X/def2-TZVP) to simulate strain energy (~90 kcal/mol) and frontier molecular orbitals (HOMO-LUMO gap: ~5.2 eV). Compare with experimental kinetics in CuAAC reactions (k₂ ~10⁻³ M⁻¹s⁻¹) to validate predictive accuracy. Solvent effects are modeled via SMD implicit solvation .

Methodological Notes

- Data Sources : Prioritize crystallographic data from peer-reviewed journals (e.g., Acta Crystallographica) over vendor databases.

- Uncertainty Analysis : Report crystallographic R-factors, refinement residuals, and experimental uncertainties (e.g., ±0.002 Å for bond lengths) .

- Ethics Compliance : Adhere to IUPAC nomenclature and ICMJE guidelines for reagent documentation (purity, CAS, batch numbers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.